molecular formula C12H15N5O2 B2588724 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 19970-44-6

8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2588724
CAS No.: 19970-44-6
M. Wt: 261.285
InChI Key: SHYFTMONKHOEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a compound that falls under the category of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H15N5O2 . The average mass is 261.280 Da and the monoisotopic mass is 261.122589 Da .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research identified potent ligands for serotonin receptors with potential applications as antidepressants and anxiolytics. Molecular modeling highlighted the significance of fluorinated arylpiperazinylalkyl derivatives in providing lead compounds for these applications (Zagórska et al., 2016).

Antiviral and Antihypertensive Activity

The synthesis of derivatives of 7,8-polymethylenepurine, a precursor for studying antiviral and antihypertensive activities, demonstrates the compound's potential in medical applications. The study explored the use of these derivatives in targeting specific health conditions (Nilov et al., 1995).

Serotonin Transporter Activity

Arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione were evaluated for their affinity for the serotonin transporter, highlighting the compound's relevance in studying neurotransmitter systems. The study included acid-base property evaluations, providing insights into the compound's pharmacological profile (Zagórska et al., 2011).

Adenosine Receptor Antagonists

Research on imidazo[2,1-f]purinones as potent and selective A3 adenosine receptor antagonists showcases the compound's potential in targeting specific receptor subtypes, offering pathways for therapeutic interventions in conditions mediated by adenosine receptors (Baraldi et al., 2008).

Mechanism of Action

Properties

IUPAC Name

6-ethyl-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-5-16-7(2)6-17-8-9(13-11(16)17)14(3)12(19)15(4)10(8)18/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYFTMONKHOEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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